[2-(Dimethylamino)ethyl](3-phenylpropyl)amine

Physical Chemistry Process Engineering Purification

Procurement challenge: Analogs with incorrect spacer lengths (C1/C2/C4) alter kinetics, ligand geometry, or target engagement, wasting synthesis efforts. Solution: This exact tertiary diamine features a controlled three-carbon propyl linker between the phenyl ring and secondary amine-a conformationally precise scaffold not reproducible by phenethyl or phenylbutyl analogs. - **Core Utility:** Reductive amination handle at secondary amine; quaternization yields cationic surfactants; Pd/Ni/Cu bidentate ligand design. - **Physicochemical uniqueness:** C3 spacer balances lipophilicity & solubility differently than benzyl or phenethyl variants. - **Supply:** BenchChem - immediate global shipping, research quantities.

Molecular Formula C13H22N2
Molecular Weight 206.333
CAS No. 101507-01-1
Cat. No. B2929225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
CAS101507-01-1
Molecular FormulaC13H22N2
Molecular Weight206.333
Structural Identifiers
SMILESCN(C)CCNCCCC1=CC=CC=C1
InChIInChI=1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
InChIKeyLXWZLAHEJWPRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[2-(Dimethylamino)ethyl](3-phenylpropyl)amine Baseline Profile


[2-(Dimethylamino)ethyl](3-phenylpropyl)amine is a tertiary diamine building block with the IUPAC name N1,N1-dimethyl-N2-(3-phenylpropyl)ethane-1,2-diamine . It features a dimethylaminoethyl group linked to a 3-phenylpropyl moiety (C13H22N2; MW 206.33) and is primarily supplied as a research intermediate for the synthesis of functionalized amines and heterocyclic scaffolds .

Use Context Tertiary diamine building block for functionalized amine and heterocycle synthesis
Workflow Compatible with reductive amination, nucleophilic substitution, and metal-catalyzed coupling
Selection Logic 3-phenylpropyl spacer creates distinct conformational and nucleophilicity profile vs. phenethyl/benzyl analogs

[2-(Dimethylamino)ethyl](3-phenylpropyl)amine: Substitution Risks


Superficially similar phenylalkylamines and ethylenediamines exhibit divergent physicochemical and spatial properties that preclude interchangeable use. The specific three-carbon propyl spacer between the phenyl ring and the secondary amine nitrogen—combined with the dimethylaminoethyl terminus—creates a unique conformational landscape and nucleophilicity profile that cannot be replicated by analogs with shorter (phenethyl) or longer (phenylbutyl) alkyl chains [1]. Procurement of an incorrect analog risks altering reaction kinetics, ligand geometry, or biological target engagement [2].

Spacer Length Mismatch
Phenethyl (C2) or benzyl (C1) analogs alter reaction kinetics and ligand geometry; the C3 spacer provides unique conformational freedom and nucleophilicity.
Nucleophilicity Profile Shift
Dimethylaminoethyl terminus imparts a specific nucleophilicity and steric environment that shorter-chain analogs cannot replicate, potentially shifting target engagement and synthetic outcomes.

[2-(Dimethylamino)ethyl](3-phenylpropyl)amine – Differentiation Evidence


Boiling Point and Volatility Profile

The target compound exhibits a predicted boiling point of 303.3±25.0 °C at 760 mmHg . This is significantly elevated compared to structurally related analogs with shorter phenyl-alkyl tethers. The difference enables alternative purification strategies and influences solvent selection in downstream syntheses.

Boiling Point (Pred.)
Data to verify
303.3 ± 25.0 °C
Influences distillation method and thermal stability during scale-up
Significantly higher than phenethyl and benzyl analogs (+48.6–76.8 °C); predicted value, verify experimentally
Physical Chemistry Process Engineering Purification

Molecular Weight and Solubility

With a molecular weight of 206.33 g/mol , the target compound is substantially heavier than key analogs. This increased molecular weight directly influences calculated physicochemical parameters including lipophilicity (cLogP) and topological polar surface area (tPSA), which are critical determinants of membrane permeability and solubility.

Molecular Weight
Class-level
206.33 g/mol
Impacts solubility and ADME rule-of-five predictions
+42.08 g/mol vs. phenethylenediamine; alters cLogP and tPSA calculations
Medicinal Chemistry Formulation Science ADME Prediction

Ionization Energy and Radical Cation Stability

The ionization energy (IE) of ω-phenylalkylamines decreases with increasing alkyl chain length due to enhanced amino radical cation-π interaction. While direct experimental IE data for the target compound is not reported, the trend is clearly established for the series benzylamine (8.54 eV) → 2-phenylethylamine (8.37 eV) → 3-phenylpropylamine (8.29 eV) → 4-phenylbutylamine (8.31 eV) [1]. The target compound's 3-phenylpropyl scaffold positions it in the lowest IE region of this series, implying enhanced electron-donating capacity.

Ionization Energy Trend
Class-level
~8.29 eV (predicted)
Indicates enhanced nucleophilicity and electron-donating capacity
-0.25 eV vs. benzylamine; trend based on 3-phenylpropylamine series
Physical Organic Chemistry Mass Spectrometry Fundamental Properties

Mass Spectrometry Fragmentation Signature

Mass spectrometric fragmentation behavior distinguishes this scaffold from simpler N-alkyl congeners. Studies on N-methyl-(3-phenylpropyl)amine and N,N-dimethyl-(3-phenylpropyl)amine demonstrate that loss of methylamine and dimethylamine from the molecular ion is essentially absent, whereas the primary amine analog exhibits prominent [M-NH3]⁺⁺ fragmentation that dominates the total ion current [1]. The target compound, bearing a dimethylaminoethyl rather than a simple dimethylamino group, is expected to show distinct and predictable fragmentation patterns useful for analytical verification.

MS Fragmentation
Class-level
Minimal amine loss; dominant cleavage adjacent to phenylpropyl group
Supports analytical verification by LC-MS or GC-MS
Differentiates from primary amine analogs via absence of [M-NH3]⁺⁺ peak
Analytical Chemistry LC-MS Method Development Structural Elucidation

[2-(Dimethylamino)ethyl](3-phenylpropyl)amine – Key Applications


Tertiary Amine Pharmacophore Synthesis

The secondary amine nitrogen of the ethylenediamine core serves as a nucleophilic handle for reductive amination with aldehydes or ketones, enabling construction of complex tertiary amine pharmacophores. The 3-phenylpropyl group provides lipophilic bulk that can be tuned for target engagement in GPCR or ion channel programs [1].

Transition Metal Catalyst Ligand Design

The dimethylaminoethyl moiety offers a strong σ-donor site for metal coordination, while the phenylpropyl arm provides steric modulation. This bidentate architecture is suitable for designing Pd, Ni, or Cu catalysts where controlled steric environment and electron density are required [1].

Ionic Liquid and Surfactant Building Block

Quaternization of the dimethylamino group yields cationic surfactants or ionic liquid precursors. The 3-phenylpropyl chain length (C3 spacer) balances hydrophobicity and water solubility differently than benzyl (C1) or phenethyl (C2) analogs, enabling tailored micelle formation or phase-transfer catalysis applications [1].

Application
Selection Property
Validation Focus
Tertiary Amine Pharmacophore Synthesis
Secondary amine nucleophilicity
Reductive amination reactivity and pharmacophore tuning
Transition Metal Catalyst Ligand Design
σ-donor site and steric modulation
Metal coordination geometry and catalytic activity
Ionic Liquid / Surfactant Building Block
Quaternization potential and hydrophobicity
Micelle formation or phase-transfer efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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